Home > Products > Screening Compounds P41811 > (+/-)-N-Methyldesethylreboxetine
(+/-)-N-Methyldesethylreboxetine -

(+/-)-N-Methyldesethylreboxetine

Catalog Number: EVT-13989713
CAS Number:
Molecular Formula: C18H21NO3
Molecular Weight: 299.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(+/-)-N-Methyldesethylreboxetine is a chemical compound derived from reboxetine, a selective norepinephrine reuptake inhibitor. This compound is of interest in pharmacological research due to its potential applications in treating mood disorders and its role in studying norepinephrine transporter mechanisms.

Source

The compound is synthesized from desethylreboxetine, which itself is a metabolite of reboxetine. Reboxetine is used clinically as an antidepressant and has been extensively studied for its pharmacokinetic properties and metabolic pathways .

Classification

(+/-)-N-Methyldesethylreboxetine falls under the category of psychoactive substances, specifically as a norepinephrine reuptake inhibitor. It is classified within the broader category of amine compounds, which includes various neurotransmitter modulators.

Synthesis Analysis

Methods

The synthesis of (+/-)-N-Methyldesethylreboxetine typically involves several key steps:

  1. Starting Material: The process begins with desethylreboxetine.
  2. Methylation: This step involves the methylation of desethylreboxetine using methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is conducted in an aprotic solvent like dimethylformamide or acetonitrile at elevated temperatures.
  3. Purification: The resulting product undergoes purification through chromatographic techniques to achieve high purity levels.

Technical Details

  • Reaction Conditions: The methylation is performed under controlled temperature and solvent conditions to optimize yield and minimize by-products.
  • Industrial Methods: For larger-scale production, continuous flow reactors and automated systems are employed to ensure consistent quality and efficiency in synthesis.
Molecular Structure Analysis

Structure

(+/-)-N-Methyldesethylreboxetine has a complex molecular structure characterized by multiple chiral centers. Its empirical formula is C19H23NO3C_{19}H_{23}NO_3, with a molecular weight of approximately 313.391 g/mol .

Data

  • Chirality: The compound exhibits chirality with two chiral centers, leading to the existence of multiple stereoisomers.
  • Chemical Representation: The canonical SMILES notation for (+/-)-N-Methyldesethylreboxetine is CCOc1ccccc1O[C@H](c2ccccc2)[C@H]3CNCCO3 .
Chemical Reactions Analysis

Reactions

(+/-)-N-Methyldesethylreboxetine can undergo various chemical reactions:

  • Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction can be performed with lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions may occur with halogenated reagents.

Technical Details

  • Common Reagents:
    • Oxidation: Potassium permanganate in acidic conditions.
    • Reduction: Lithium aluminum hydride in anhydrous ether.
    • Substitution: Halogenated reagents in the presence of bases.
Mechanism of Action

The mechanism by which (+/-)-N-Methyldesethylreboxetine exerts its effects primarily involves the inhibition of norepinephrine reuptake. This action increases norepinephrine levels in synaptic clefts, enhancing neurotransmission associated with mood regulation.

Process and Data

  • The compound's interaction with norepinephrine transporters has been studied, revealing its potential to influence neuronal signaling pathways related to mood and anxiety disorders .
  • Pharmacokinetic studies indicate that both enantiomers of reboxetine are metabolized by the CYP3A4 isoenzyme, leading to various metabolites that may also contribute to its pharmacological effects .
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Melting Point: Approximately 170-171 °C (as mesylate salt) .
  • Solubility: Water solubility is reported at about 8 mg/mL for the mesylate salt .

Chemical Properties

  • LogP (Octanol-Water Partition Coefficient): Approximately 3.1, indicating moderate lipophilicity .
  • pKa: The strongest basic pKa is around 7.91, suggesting it behaves as a weak base under physiological conditions .
  • Polar Surface Area: Measured at 39.72 Ų, which affects its absorption and permeability properties .
Applications

(+/-)-N-Methyldesethylreboxetine has several scientific uses:

  • Chemistry: Serves as a reference compound in studies focusing on norepinephrine reuptake inhibitors.
  • Biology: Investigated for its effects on norepinephrine transporters within neuronal cells.
  • Medicine: Explored for potential therapeutic applications in treating depression and related mood disorders.
  • Industry: Utilized in pharmaceutical development targeting norepinephrine reuptake mechanisms .

This comprehensive analysis highlights the significance of (+/-)-N-Methyldesethylreboxetine in both research and potential therapeutic contexts, emphasizing its role as a valuable compound within neuropharmacology.

Synthesis and Structural Analysis

Stereoselective Synthesis Pathways for Noradrenergic Reuptake Inhibitors

The synthesis of (±)-N-Methyldesethylreboxetine, a key metabolite of the selective norepinephrine reuptake inhibitor (NRI) reboxetine, necessitates precise stereochemical control due to the significant pharmacological differences between enantiomers. Modern NRIs like reboxetine contain chiral centers that dictate their binding affinity to the norepinephrine transporter (NET/SLC6A2). Stereoselective synthesis typically employs one of three strategies: chiral pool utilization, catalytic asymmetric synthesis, or resolution of racemates [3] [6].

Pfizer's commercial synthesis of (S,S)-reboxetine utilizes a Sharpless asymmetric epoxidation as the foundational stereoselective step. This method converts cinnamyl alcohol to (R,R)-phenylglycidol with high enantiomeric excess (ee >99%) using titanium tetraisopropoxide, diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP). The resulting glycidol undergoes nucleophilic ring-opening with 2-ethoxyphenol under basic conditions to install the diarylmethoxy backbone with retained stereochemistry. Subsequent steps construct the morpholine ring system, ultimately yielding the target enantiomer [6] [8]. Alternative catalytic approaches include Jacobsen-Katsuki epoxidation and organocatalytic methods, though these showed limitations in ee (≤76%) during tasimelteon synthesis, necessitating downstream resolution [8].

Table 1: Key Stereoselective Methods for NRI Synthesis

MethodChiral ControllerEnantiomeric Excess (ee)Key AdvantageLimitation
Sharpless EpoxidationTi(OiPr)₄/(+)- or (-)-DET>99%Predictable stereochemistry, scalableRequires anhydrous conditions
Jacobsen-Katsuki(salen)Mn(III) complexes74-89%Broad substrate scopeSensitive to steric hindrance
Enzymatic ResolutionLipases/esterases>98% (after resolution)Mild conditionsLow atom economy, high dilution
Chiral AuxiliaryEvan's oxazolidinones>95% deHigh diastereoselectivityAdditional steps for aux. removal

Comparative Analysis of Racemic vs. Enantiopure Synthesis Strategies

The synthesis of reboxetine derivatives presents a strategic dilemma: racemic synthesis offers cost and simplicity advantages, while enantioselective routes deliver pharmacologically superior entities. Racemic (±)-reboxetine synthesis involves a linear sequence starting from rac-2-[(2-bromophenoxy)(phenyl)methyl]oxirane. Ring-opening with ethanolamine, followed by cyclization and salt formation, yields the mesylate in fewer steps but produces a 1:1 mixture of (S,S)- and (R,R)-enantiomers [6]. Pharmacological profiling reveals the (S,S)-enantiomer (esreboxetine) exhibits >100-fold higher NET affinity (Kᵢ = 1.2 nM) compared to the (R,R)-counterpart (Kᵢ >500 nM), aligning with observations for other chiral antidepressants like citalopram, where the (S)-enantiomer (escitalopram) demonstrates superior serotonin transporter (SERT) inhibition [3] [5].

Chiral switching—replacing a racemate with its eutomer—drives enantioselective synthesis development. While racemic synthesis costs ~30% less initially, the therapeutic index improvement with enantiopure drugs often offsets this through reduced dosing and minimized distomer-related metabolic load. The synthesis of (S,S)-reboxetine succinate exemplifies this: despite requiring asymmetric catalysis (Sharpless AE) or resolution (via (−)-mandelate salts), the process delivers material with >99.5% ee, crucial for avoiding the pharmacokinetic variability seen in racemates [5] [6]. Regulatory guidelines (FDA 1992, EMA 1994) further incentivize enantiopure development by demanding rigorous stereochemical characterization [5].

Key Intermediates in the Synthesis of Desethylreboxetine Derivatives

Synthesizing (±)-N-Methyldesethylreboxetine and related derivatives hinges on accessing advanced morpholino-containing intermediates. The core structural motif originates from epoxide 12 ((±)-2-[(2-ethoxyphenoxy)(phenyl)methyl]oxirane), a pivotal precursor formed via nucleophilic addition of 2-ethoxyphenol to phenylglycidol derivatives. For reboxetine itself, ethanolamine ring-opening followed by acid-mediated cyclization yields the morpholine ring. However, N-desethyl and N-methyl derivatives require modified approaches [6] [8].

Synthesis of N-desethylreboxetine analogs involves selective N-dealkylation of reboxetine or its precursors—a challenging transformation due to over-reduction risks. Alternatively, late-stage functionalization employs N-Boc-protected morpholine intermediates. Deprotection generates the secondary amine, which undergoes reductive methylation (HCHO/NaBH₃CN) to yield N-Methyldesethylreboxetine. A superior route identified by Pfizer utilizes chiral epoxide desymmetrization. Lithiated chiral diamines (e.g., diamine 7 derived from (R)-α-methylbenzylamine) complex with meso-epoxide intermediates (e.g., 6a), enabling enantioselective β-hydride abstraction to furnish chiral allylic alcohols (e.g., 2) with >99% ee. This scaffold is then elaborated to the morpholine via stereospecific amination [6] [8].

Table 2: Critical Intermediates for Desethylreboxetine Derivatives

IntermediateStructure Key FeatureSynthetic RoleDownstream Product
Epoxide 122,3-Epoxypropyl diaryl etherNucleophile acceptor for amine installationRacemic reboxetine
(R,R)-PhenylglycidolChiral glycidolSharpless AE product; chiral pool source(S,S)-Reboxetine
Monoacid 4Cyclopentene monoacidDesymmetrization precursorChiral mGluR agonist LY459477 analog
Lithiated Diamine 7Chiral diamine-Li complexEpoxide desymmetrization catalystChiral allylic alcohol 2 (99% ee)
N-Boc-morpholinetert-Butoxycarbonyl-protectedAmine protection for selective N-methylationN-Methyldesethylreboxetine

Role of CYP3A4 in Metabolic Derivatization from Reboxetine

(±)-N-Methyldesethylreboxetine is primarily generated in vivo via cytochrome P450 (CYP)-mediated metabolism of reboxetine. Human liver microsome studies identify CYP3A4 as the predominant isoform responsible for N-deethylation, the initial metabolic step converting reboxetine to desethylreboxetine. This is followed by N-methylation, potentially catalyzed by soluble N-methyltransferases, yielding the title compound [2] [4].

In vitro metabolic profiling using recombinant CYP enzymes and chemical inhibitors confirms CYP3A4's dominance: co-incubation with ketoconazole (CYP3A4 inhibitor) reduces N-deethylation by >85%, whereas inhibitors of CYP2D6 (quinidine) or CYP2C9 (sulfaphenazole) show minimal effect. Kinetic parameters reveal moderate affinity (Kₘ ≈ 35–50 µM) and relatively slow turnover (Vₘₐₓ ≈ 8 pmol/min/pmol CYP3A4) for N-deethylation. This suggests that while efficient, this pathway is unlikely to cause rapid clearance. Molecular docking studies propose that reboxetine binds within the CYP3A4 active site with the morpholine nitrogen oriented towards the heme iron, facilitating oxidative C-N bond cleavage [2].

The structural features of reboxetine influencing this metabolism include:

  • Tertiary amine moiety: Essential for oxidative N-dealkylation.
  • Diaryl ether linkage: Provides rigidity and hydrophobic contacts within CYP3A4.
  • Ethoxy substituent: Minor steric effects modulate binding orientation.

This metabolic pathway exemplifies how structural derivatization in vivo generates analogs like N-Methyldesethylreboxetine, which may possess altered NET affinity or pharmacokinetic properties compared to the parent drug. Understanding these transformations is vital for interpreting pharmacokinetic data and designing metabolically stable analogs [2] [4].

Properties

Product Name

(+/-)-N-Methyldesethylreboxetine

IUPAC Name

2-[(S)-[(2S)-4-methylmorpholin-2-yl]-phenylmethoxy]phenol

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

InChI

InChI=1S/C18H21NO3/c1-19-11-12-21-17(13-19)18(14-7-3-2-4-8-14)22-16-10-6-5-9-15(16)20/h2-10,17-18,20H,11-13H2,1H3/t17-,18-/m0/s1

InChI Key

FZTOQQDBNKVFCW-ROUUACIJSA-N

Canonical SMILES

CN1CCOC(C1)C(C2=CC=CC=C2)OC3=CC=CC=C3O

Isomeric SMILES

CN1CCO[C@@H](C1)[C@H](C2=CC=CC=C2)OC3=CC=CC=C3O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.